1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole
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Overview
Description
1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole is a synthetic organic compound that features a benzofuran ring substituted with bromine and methyl groups, linked to an imidazole ring
Preparation Methods
The synthesis of 1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the benzofuran core. Common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups through dehydration.
Palladium-Catalyzed Reactions: Palladium catalysts are used for ring closure reactions, such as intramolecular Wittig reactions.
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts reactions are employed to construct the benzofuran ring.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The benzofuran and imidazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole can be compared with other benzofuran and imidazole derivatives:
Psoralen: A naturally occurring furocoumarin with similar structural features.
8-Methoxypsoralen: Another furocoumarin used in the treatment of skin diseases.
Angelicin: A benzofuran derivative with biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137241-59-9 |
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Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-[(7-bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]imidazole |
InChI |
InChI=1S/C14H13BrN2O/c1-9-10(2)18-14-12(15)4-3-11(13(9)14)7-17-6-5-16-8-17/h3-6,8H,7H2,1-2H3 |
InChI Key |
WEAMEVVDEDZRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)CN3C=CN=C3)Br)C |
Origin of Product |
United States |
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